

Application Notes and Protocols: Disperse Blue 60 for Inkjet Printing

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Compound of Interest

Compound Name: Disperse Blue 60

Cat. No.: B15554470

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These application notes provide a comprehensive overview of the use of C.I. **Disperse Blue 60**, an anthraquinone dye, in inkjet printing applications, with a primary focus on digital textile printing on synthetic fabrics such as polyester.^{[1][2]} This document outlines typical ink formulations, experimental protocols for ink preparation and fabric printing, and standardized methods for evaluating the performance of the printed textiles.

Introduction

Disperse Blue 60 is a vibrant turquoise blue dye known for its excellent light and sublimation fastness, making it a suitable colorant for high-performance textile applications, including sportswear and automotive fabrics.^[3] Its application in digital inkjet printing offers significant advantages, such as rapid prototyping, customization, and reduced water consumption compared to traditional dyeing methods. The dye is typically applied to polyester and its blends through either direct printing or sublimation transfer printing.^[1] For optimal performance in inkjet systems, **Disperse Blue 60** must be milled to a nanoparticle size to ensure stable dispersion and prevent nozzle clogging.^{[4][5]}

Quantitative Data

The performance of **Disperse Blue 60** in inkjet printing is evaluated based on the physical properties of the ink and the fastness of the printed fabric. The following tables summarize

typical quantitative data for a water-based **Disperse Blue 60** inkjet ink formulation and its performance on polyester fabric.

Table 1: Typical Physical Properties of **Disperse Blue 60** Inkjet Ink

Property	Typical Value	Test Method
Average Particle Size	< 200 nm	Dynamic Light Scattering (DLS)
Viscosity (at 25°C)	3 - 6 cP	Rotational Viscometer
Surface Tension	30 - 50 mN/m	Tensiometer
pH	7.0 - 9.0	pH Meter

Table 2: Typical Fastness Properties of Inkjet Printed **Disperse Blue 60** on Polyester Fabric

Fastness Property	Test Standard	Rating (Grade 1-5, 5 being excellent)
Light Fastness	ISO 105-B02	6-7
Washing Fastness (Color Change)	ISO 105-C06	4-5
Washing Fastness (Staining)	ISO 105-C06	4-5
Dry Crocking (Rubbing) Fastness	AATCC Test Method 8	4-5
Wet Crocking (Rubbing) Fastness	AATCC Test Method 8	3-4
Sublimation Fastness	ISO 105-P01	4-5

Experimental Protocols

Preparation of Disperse Blue 60 Inkjet Ink

This protocol describes the preparation of a stable, water-based inkjet ink containing **Disperse Blue 60**.

Materials:

- **Disperse Blue 60** (powder)
- Dispersing agent (e.g., polymeric dispersant)
- Humectant (e.g., diethylene glycol, glycerin)
- Co-solvent (e.g., 2-pyrrolidone)
- Surfactant (e.g., non-ionic surfactant)
- Fungicide
- Deionized water

Equipment:

- High-speed disperser or bead mill
- Magnetic stirrer
- Filtration apparatus with sub-micron filters (e.g., 0.45 μm)
- Particle size analyzer
- Viscometer
- Tensiometer
- pH meter

Procedure:

- Premix Preparation: In a beaker, combine the dispersing agent with deionized water and stir until fully dissolved.

- Dispersion: Slowly add the **Disperse Blue 60** powder to the premix under high-speed dispersion. For optimal results, transfer the mixture to a bead mill with zirconia beads and mill for several hours until the desired particle size distribution is achieved (typically an average particle size of less than 200 nm).[6]
- Ink Formulation: In a separate vessel, combine the humectant, co-solvent, surfactant, and fungicide with the remaining deionized water and mix thoroughly.
- Final Mixing: Slowly add the milled **Disperse Blue 60** dispersion to the ink formulation vessel while stirring. Continue to stir for at least one hour to ensure a homogenous mixture.
- pH Adjustment: Adjust the pH of the ink to the desired range (typically 7.0-9.0) using a suitable pH adjuster.[7]
- Filtration: Filter the final ink through a sub-micron filter to remove any large particles or agglomerates.[8]
- Quality Control: Measure and record the particle size, viscosity, surface tension, and pH of the final ink to ensure it meets the specifications for the intended inkjet printer.

Inkjet Printing on Polyester Fabric

This protocol outlines the procedure for printing the formulated **Disperse Blue 60** ink onto a polyester fabric.

Materials:

- Prepared **Disperse Blue 60** inkjet ink
- 100% Polyester fabric
- Inkjet printer with a piezoelectric printhead

Equipment:

- Heat press or a suitable thermal fixation unit

Procedure:

- **Fabric Preparation:** Ensure the polyester fabric is clean, dry, and free from any pre-treatments that may interfere with ink absorption.
- **Printer Setup:** Fill the ink cartridges of the inkjet printer with the prepared **Disperse Blue 60** ink.
- **Printing:** Print the desired design onto the polyester fabric.
- **Drying:** Allow the printed fabric to air dry or use a low-temperature setting on the heat press to gently dry the ink.
- **Thermal Fixation (Sublimation):** Place the printed fabric in a heat press and apply heat at a temperature between 180°C and 210°C for 60 to 90 seconds. This step is crucial for the sublimation of the disperse dye, allowing it to penetrate and permanently bond with the polyester fibers.

Evaluation of Printed Fabric Performance

The following are standardized test methods to evaluate the fastness properties of the printed fabric.

This test determines the resistance of the color to fading when exposed to an artificial light source that mimics natural daylight.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Procedure:

- A specimen of the printed fabric is exposed to a xenon arc lamp under controlled conditions.
[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- A set of blue wool standards with known lightfastness is exposed simultaneously.[\[9\]](#)[\[13\]](#)
- The fading of the printed fabric is assessed by comparing its color change to that of the blue wool standards.[\[9\]](#)[\[13\]](#)
- The lightfastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness.[\[12\]](#)

This test assesses the resistance of the color to repeated washing.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Procedure:

- A specimen of the printed fabric is stitched together with a multifiber test fabric.[\[14\]](#)[\[17\]](#)
- The composite specimen is washed in a standardized detergent solution under specified conditions of temperature, time, and mechanical agitation in a laundering machine.[\[14\]](#)[\[17\]](#)
- After washing, the specimen is rinsed and dried.
- The color change of the printed fabric and the degree of staining on the multifiber fabric are evaluated using a grey scale. The rating is from 1 to 5, where 5 indicates no change.[\[14\]](#)[\[17\]](#)

This test measures the amount of color transferred from the fabric surface to another surface by rubbing.[\[1\]](#)[\[3\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Procedure:

- A specimen of the printed fabric is placed on a crockmeter.[\[20\]](#)
- A standard white cotton cloth is rubbed against the printed fabric under controlled pressure for a specified number of cycles.[\[1\]](#)[\[19\]](#)
- The test is performed under both dry and wet conditions.[\[1\]](#)[\[3\]](#)[\[19\]](#)
- The amount of color transferred to the white cloth is assessed using a chromatic transference scale or a grey scale for staining.[\[1\]](#)[\[3\]](#) The rating is from 1 to 5, where 5 indicates no color transfer.

This test evaluates the resistance of the color to sublimation when subjected to dry heat.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

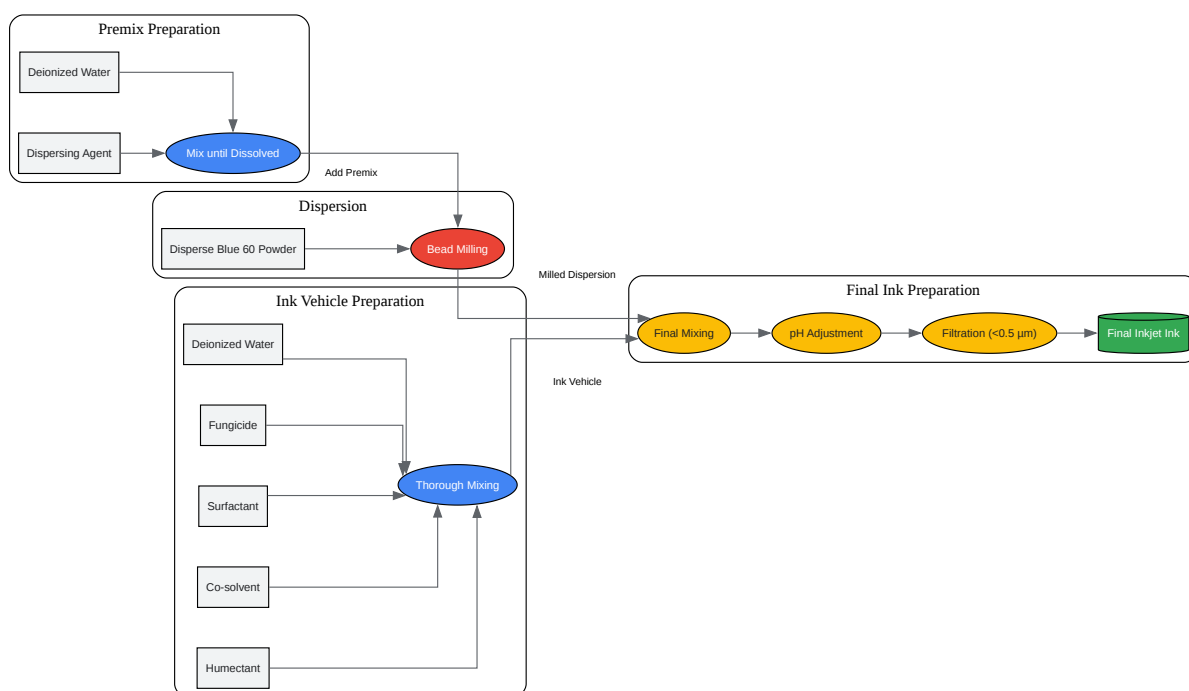
Procedure:

- A specimen of the printed fabric is placed in a heating device in contact with an undyed fabric.[\[23\]](#)[\[26\]](#)
- The assembly is subjected to a specific temperature and pressure for a set duration.[\[23\]](#)

- The change in color of the printed specimen and the staining of the undyed fabric are assessed using a grey scale. The rating is from 1 to 5, where 5 indicates no change.

Visualizations

The following diagrams illustrate the key workflows in the application of **Disperse Blue 60** for inkjet printing.



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Caption: Workflow for the preparation of **Disperse Blue 60** inkjet ink.



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Caption: Workflow for printing and evaluation of **Disperse Blue 60** on polyester.

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